molecular formula C9H20ClNO B13472047 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride

2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride

Cat. No.: B13472047
M. Wt: 193.71 g/mol
InChI Key: HVCYAWARVUETFX-UHFFFAOYSA-N
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Description

2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride is an organic compound that features both an amino group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:

    Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, a methyl group is introduced at the 4-position.

    Hydroxylation: The hydroxyl group is introduced at the ethan-1-ol position through hydroxylation reactions, which may involve the use of oxidizing agents.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol
  • 4-Methylcyclohexan-1-amine
  • Cyclohexanol derivatives

Uniqueness

2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on a cyclohexane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

2-(1-amino-4-methylcyclohexyl)ethanol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-8-2-4-9(10,5-3-8)6-7-11;/h8,11H,2-7,10H2,1H3;1H

InChI Key

HVCYAWARVUETFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CCO)N.Cl

Origin of Product

United States

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